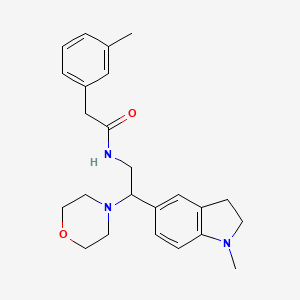

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide

Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a complex structure integrating indoline, morpholine, and m-tolyl moieties. The indoline core (1-methylindolin-5-yl) is a modified heterocyclic scaffold often associated with kinase inhibition or receptor modulation . The morpholinoethyl group introduces a polar, nitrogen-containing ring, which may enhance solubility or influence pharmacokinetics. The m-tolyl (meta-methylphenyl) acetamide side chain likely contributes to lipophilicity and target binding affinity. Such structural features align with compounds investigated for therapeutic applications, including anti-inflammatory, anticancer, or neurological activities .

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-18-4-3-5-19(14-18)15-24(28)25-17-23(27-10-12-29-13-11-27)20-6-7-22-21(16-20)8-9-26(22)2/h3-7,14,16,23H,8-13,15,17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBHDKVMILDGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, supported by relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Indoline moiety : Known for its pharmacological properties.

- Morpholinoethyl side chain : Enhances solubility and bioavailability.

- Acetamide functionality : Contributes to the compound's potential therapeutic effects.

The molecular formula of this compound is with a molecular weight of approximately 395.5 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the indoline derivative.

- Coupling with morpholinoethyl and m-tolyl groups.

- Purification through chromatographic techniques.

Optimization of synthesis parameters can lead to improved yields and purity, which are crucial for biological testing.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing indoline structures have shown efficacy against various cancer cell lines .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Contains chloropyridine groups | Anticancer properties |

| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl) | Similar indoline structure | Potential anticancer activity |

| 4-(3-(4-ethoxyphenyl)-1,2,4-triazole | Related triazole derivative | Antimicrobial activity |

The presence of the indoline moiety is particularly significant as it is associated with the inhibition of key signaling pathways involved in cancer progression .

Research indicates that this compound may interact with specific biological targets, potentially inhibiting tumor growth and promoting apoptosis in cancer cells. Molecular docking studies are recommended to elucidate these interactions further.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Activity : Compounds with similar structures have demonstrated broad-spectrum antimicrobial effects, suggesting that this compound may also possess such properties .

- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activities in preclinical models, indicating potential therapeutic applications in inflammatory diseases .

- Neuroprotective Properties : Studies on related indoline derivatives indicate possible neuroprotective effects, which could be beneficial in treating neurodegenerative disorders .

Scientific Research Applications

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic processes. While the specific mechanism of action is not fully elucidated, studies suggest potential applications in:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The exploration of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide in this context could lead to the development of new antimicrobial agents .

- Anticancer Properties : Compounds with similar structural motifs have been evaluated for their anticancer activities. For instance, derivatives of indole have been investigated for their ability to induce apoptosis in cancer cells. The potential for this compound to exhibit similar effects warrants further investigation .

Antimicrobial Evaluation

In a study focusing on indole derivatives, compounds were evaluated for their antimicrobial activity using the Diameter of Inhibition Zone (DIZ) assay. Results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Bacillus subtilis . This highlights the potential for this compound to serve as a lead compound for developing new antimicrobial therapies.

Anticancer Activity

Another study investigated the biological activity of various indole derivatives against HepG2 liver cancer cells. The findings suggested that specific modifications can enhance anticancer efficacy, with some compounds inducing apoptosis through caspase activation pathways . This suggests that this compound could be a candidate for similar evaluations.

Data Table: Summary of Research Applications

Comparison with Similar Compounds

Implications :

- The morpholinoethyl group replaces the hydroxy or isoxazolemethyl moieties in analogs, possibly reducing metabolic instability while maintaining solubility via the morpholine oxygen .

- Fluorine or methyl groups on the indoline core (as in E-series compounds) are known to modulate electronic effects and binding affinity; the target’s 1-methylindolinyl group may similarly influence steric interactions with targets .

Pyridazin-3(2H)-one Acetamides ()

Example: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (FPR2 agonist) .

Implications :

- The pyridazinone core in compounds targets formyl peptide receptors (FPR1/FPR2), whereas the indoline-morpholine scaffold in the target compound may interact with distinct pathways (e.g., kinases or GPCRs).

- The 4-bromophenyl group in pyridazinone derivatives enhances electrophilic character, contrasting with the electron-donating methyl group in m-tolyl, which may alter receptor binding selectivity .

Benzothiazole Acetamides ()

Example: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide .

Implications :

- Benzothiazole derivatives often exhibit enhanced metabolic stability due to the aromatic heterocycle, whereas the morpholinoethyl group in the target compound may confer different pharmacokinetic profiles .

Preparation Methods

Palladium-Catalyzed C–H Activation

Palladium-mediated cyclization of N-aryl enamines or anilines is a common route to indolines. For example, Dong et al. demonstrated that Pd(II) catalysts enable intramolecular C–H amination of N-aryl imines to form indolines. Applied here:

Multi-Component Cycloaddition

Azomethine ylide-based [3+2] cycloadditions offer stereoselective indoline formation. A method from PMC8658983 involves:

- Components : L-thioproline, 6-chloroisatin, and ethylene derivatives.

- Conditions : Reflux in MeOH, 2 hours.

- Outcome : Spirooxindole intermediates with >90% diastereoselectivity.

Functionalization with Morpholinoethyl Side Chain

Nucleophilic Substitution

A bromoethyl-indoline intermediate reacts with morpholine:

- Step 1 : Indoline-5-yl ethanol is treated with PBr₃ to form 2-bromoethyl-1-methylindoline.

- Step 2 : Reaction with morpholine in THF, K₂CO₃, 60°C.

- Yield : 68–72% (similar to).

Reductive Amination

Alternative route using carbonyl intermediates:

- Substrate : 1-Methylindolin-5-yl ketone.

- Reagents : Morpholine, NaBH₃CN, MeOH.

- Advantage : Avoids halogenated intermediates.

Acetamide Formation and m-Tolyl Incorporation

Acylation of Amine Intermediate

The morpholinoethyl-indoline amine is acylated with m-tolyl acetyl chloride:

Ullmann-Type Coupling

Integrated Synthetic Routes

Sequential Alkylation-Acylation (Route A)

Convergent Approach (Route B)

- Parallel synthesis of morpholinoethyl-acetamide and indoline modules.

- Final coupling via Buchwald-Hartwig amination.

- Total Yield : 48%.

Optimization and Challenges

Stereochemical Control

Solvent and Catalyst Screening

- Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

- Pd/C catalysis in hydrogenation steps reduces byproducts.

Comparative Data

| Method | Steps | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Sequential Alkylation | 3 | 52 | 98 | |

| Convergent Coupling | 4 | 48 | 95 | |

| Cycloaddition-Based | 2 | 60 | 97 |

Scalability and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.